molecular formula C8H6Cl2N2 B15054324 4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine

4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15054324
M. Wt: 201.05 g/mol
InChI Key: HZXLZVCHQUOLDQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 3 position on the pyrrolo[3,2-c]pyridine ring. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine can be synthesized through several synthetic routes. One common method involves the cyclization of 2,6-dichloro-4-nitropyridine with appropriate reagents under controlled conditions . The reaction typically requires a base and a solvent such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions may produce various oxidized forms of the compound.

Scientific Research Applications

4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrrolo[3,2-c]pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

4,6-dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H6Cl2N2/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h2-3,11H,1H3

InChI Key

HZXLZVCHQUOLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=NC(=C12)Cl)Cl

Origin of Product

United States

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